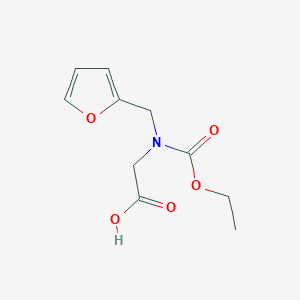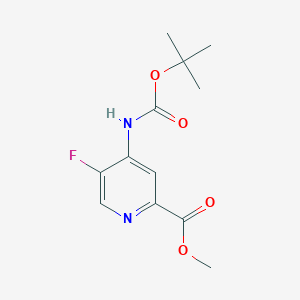
Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate is an organic compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a fluorine atom at the 5-position, and a methyl ester group at the 4-position of the picolinic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The tert-butoxycarbonyl group can be removed using mild acidic conditions to yield the free amine.
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic or acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Various substituted picolinates depending on the nucleophile used.
Deprotection: 4-amino-5-fluoropicolinic acid.
Hydrolysis: 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinic acid.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides stability during synthetic transformations, while the fluorine atom can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((tert-butoxycarbonyl)amino)-3-fluoropicolinate
- Methyl 4-((tert-butoxycarbonyl)amino)-5-chloropicolinate
- Methyl 4-((tert-butoxycarbonyl)amino)-5-bromopicolinate
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
methyl 5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-9(10(16)18-4)14-6-7(8)13/h5-6H,1-4H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBHLHFRNYSHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide](/img/structure/B2432256.png)
![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)
![(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID](/img/structure/B2432260.png)
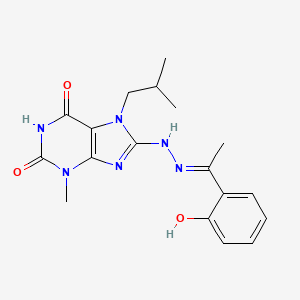
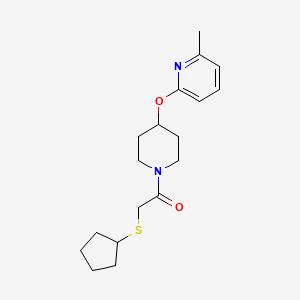
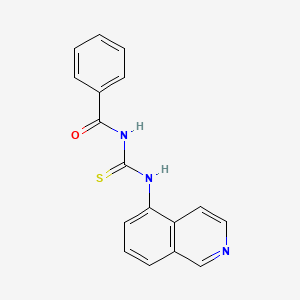
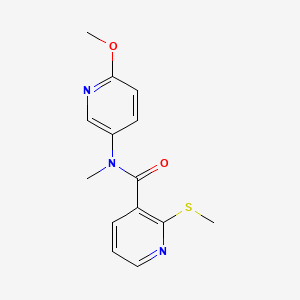
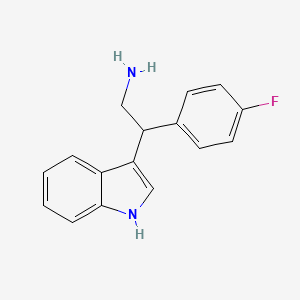

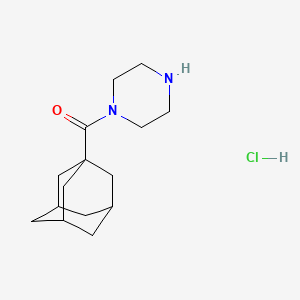
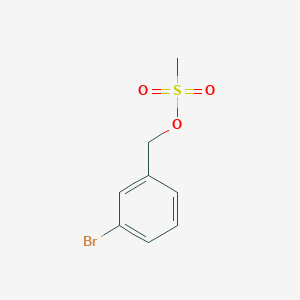
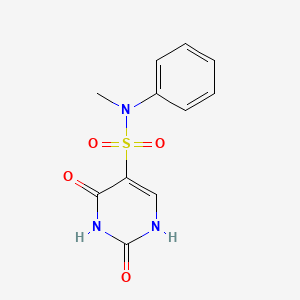
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)
